![molecular formula C24H28N4O3 B2952811 N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide CAS No. 1251599-63-9](/img/structure/B2952811.png)
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide, also known as DPA-714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPA-714 is a ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO is involved in multiple cellular processes, including apoptosis, inflammation, and oxidative stress. The ability of DPA-714 to bind to TSPO has led to its use in various studies related to neurodegenerative diseases, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research on compounds structurally related to N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide has focused on the synthesis and evaluation of derivatives for potential pharmacological applications. A study by Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These compounds demonstrated moderate anticonvulsant activity, highlighting the therapeutic potential of structurally similar compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Antioxidant Capacity Enhancement
Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol, a compound with similarities in the dimethoxyphenyl moiety, to synthesize dimers with enhanced antioxidant capacity. This study underscores the potential for chemical modifications of phenolic compounds to improve their biological activities (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Anticancer and Anti-Inflammatory Activities
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including structures reminiscent of the compound , and evaluated their antitumor activity. This research indicates the potential of such compounds in developing anticancer therapies (Yurttaş, Tay, & Demirayak, 2015). Additionally, Rani et al. (2014) explored the synthesis of 2-(substituted phenoxy) acetamide derivatives, highlighting their anticancer, anti-inflammatory, and analgesic activities, which further supports the diverse pharmacological potential of these compounds (Rani, Pal, Hegde, & Hashim, 2014).
Neuroprotective Activities
Ghaffari et al. (2014) investigated the antioxidant and neuroprotective effects of Hyptis suaveolens methanol extract, demonstrating potent antioxidant activity and neuroprotection against oxidative stress-induced neurotoxicity. This study suggests that compounds with similar structural features could have potential in treating neurodegenerative diseases (Ghaffari, Jalali Ghassam, Nayaka, Kini, & Prakash, 2014).
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-2-3-6-18-9-11-19(12-10-18)25-22(29)17-28-24(30)21-8-5-4-7-20(21)23(26-28)27-13-15-31-16-14-27/h4-5,7-12H,2-3,6,13-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUAISNLRFQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

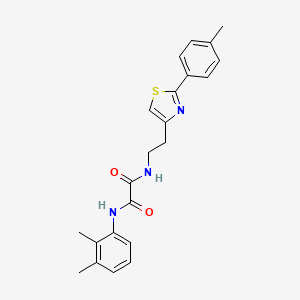


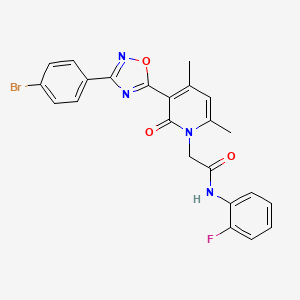
![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)

![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
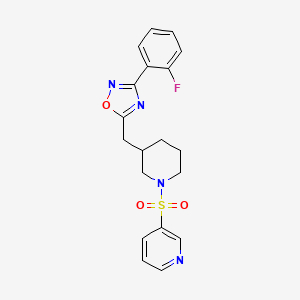
![2-[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B2952745.png)
![2-chloro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2952746.png)
![tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate](/img/structure/B2952747.png)
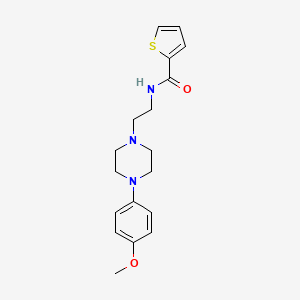
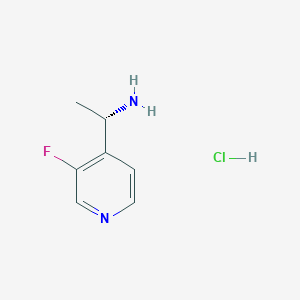
![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)